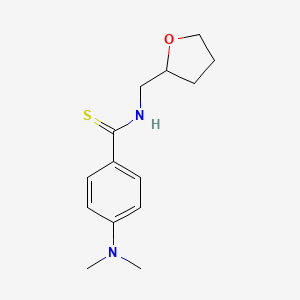![molecular formula C25H26ClN3O3S B4228462 5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B4228462.png)
5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methyl-N-phenylbenzenesulfonamide
概要
説明
5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methyl-N-phenylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a piperazine ring, a sulfonamide group, and multiple aromatic rings, which contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methyl-N-phenylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the sulfonamide group and the aromatic substituents. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Industrial production often emphasizes process optimization to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methyl-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of aromatic derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials for industrial applications.
作用機序
The mechanism of action of 5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tolvaptan: A similar compound with a piperazine ring and sulfonamide group, used as a vasopressin V2 receptor antagonist.
N-(4-{[(5R)-7-Chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl}-3-methylphenyl)-2-methylbenzamide: Another compound with structural similarities, used in various research applications.
Uniqueness
5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methyl-N-phenylbenzenesulfonamide stands out due to its specific combination of functional groups and aromatic rings, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O3S/c1-18-9-11-21(26)17-23(18)28-12-14-29(15-13-28)25(30)20-10-8-19(2)24(16-20)33(31,32)27-22-6-4-3-5-7-22/h3-11,16-17,27H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYUTJNHGSZFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)C)S(=O)(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-phenyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B4228379.png)
![1-(4-Chlorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4228391.png)
![ethyl 4-[(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4228394.png)

![5-allyl-4-(3-bromophenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4228402.png)

![N-{4-[({[2-(4-morpholinyl)-5-nitrobenzoyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B4228417.png)
![9-(1,3-benzodioxol-5-yl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4228432.png)
![N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B4228433.png)
![N-(4-isopropylphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4228439.png)
![{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetic acid](/img/structure/B4228442.png)
![6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4228443.png)
![N-(3-chloro-4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4228458.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide](/img/structure/B4228469.png)
